molecular formula C8H9NO2 B14868284 4-Ethynyl-1-methylpiperidine-2,6-dione

4-Ethynyl-1-methylpiperidine-2,6-dione

Cat. No.: B14868284
M. Wt: 151.16 g/mol
InChI Key: CBCOWFBCPUIWGE-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methylpiperidine-2,6-dione is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethynyl group at the fourth position and a methyl group at the first position on the piperidine ring, along with two ketone groups at the second and sixth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-methylpiperidine-2,6-dione typically involves the alkylation of piperidine derivatives followed by the introduction of the ethynyl group. One common method includes the reaction of 1-methylpiperidine-2,6-dione with ethynyl bromide under basic conditions to introduce the ethynyl group at the fourth position. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-methylpiperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted piperidines, alcohol derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethynyl-1-methylpiperidine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s effects on cellular pathways are still under investigation, but it is believed to influence signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-4-methylpiperidine-2,6-dione
  • 4-Methylpiperidine-2,6-dione
  • 4-Ethynyl-1-methylpiperidine hydrochloride

Uniqueness

4-Ethynyl-1-methylpiperidine-2,6-dione is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-ethynyl-1-methylpiperidine-2,6-dione

InChI

InChI=1S/C8H9NO2/c1-3-6-4-7(10)9(2)8(11)5-6/h1,6H,4-5H2,2H3

InChI Key

CBCOWFBCPUIWGE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(CC1=O)C#C

Origin of Product

United States

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